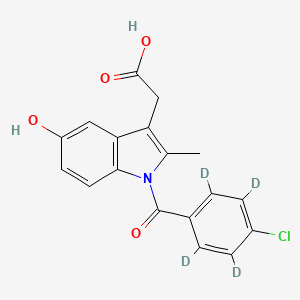

O-Desmethyl Indomethacin-d4

説明

O-Desmethyl Indomethacin-d4 is the deuterium labeled O-Desmethyl Indomethacin . It’s a metabolite of Indomethacin . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of this compound is C18H10D4ClNO4 . The exact mass is 347.08600 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 347.78600 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

抗炎症研究

O-Desmethyl Indomethacin-d4 (DMI-d4) は、非ステロイド系抗炎症薬 (NSAID) であるインドメタシン の代謝産物です。DMI-d4 は、インドメタシンの薬物動態と代謝を理解するための研究で使用されます。 これは、薬効の研究や、胃潰瘍や腎毒性などの副作用の軽減に役立ちます .

生体複合化戦略

研究者は、インドメタシンの新規製剤を作成するために、脂質との生体複合化戦略を探求するためにDMI-d4を使用しています。これらの戦略は、副作用を最小限に抑えながら、薬効を高めることを目指しています。 DMI-d4と脂質との複合化は、プロドラッグ、薬物-リン脂質複合体、標的化送達のナノ粒子の開発につながる可能性があります .

薬物送達システム

DMI-d4は、リポソームなどの脂質ベースの薬物送達システムの設計におけるモデル化合物として役立ちます。 これらのシステムは、インドメタシンの溶解性と安定性を向上させる可能性があり、投与頻度を減らし、患者のコンプライアンスを向上させる可能性のある制御放出メカニズムを提供します .

薬理学的有効性研究

インドメタシンの脂質製剤の薬理学的有効性を評価するために、代謝産物は不可欠です。 研究者は、DMI-d4の効果と母体化合物の効果を比較することで、これらの製剤が薬剤の抗炎症、鎮痛、解熱特性に与える影響を評価できます .

毒性学および安全性プロファイリング

DMI-d4は、新しいインドメタシン製剤の安全性プロファイルを決定するための毒性学研究において不可欠です。 これは、潜在的な毒性代謝物を特定し、患者における副作用のリスクを評価するのに役立ちます .

NSAIDsのメカニズム研究

よく知られたNSAIDの代謝産物として、DMI-d4は、シクロオキシゲナーゼ(COX)酵素に対するNSAIDの作用を理解するためのメカニズム研究で使用されています。 これらの研究は、より安全で効果的な抗炎症薬の開発に貢献しています .

将来の方向性

作用機序

- COX enzymes catalyze the conversion of arachidonic acid (AA) into prostaglandins (PGs) and thromboxanes. By inhibiting COX, O-Desmethyl Indomethacin-d4 reduces the production of these inflammatory mediators .

- This inhibition leads to reduced inflammation, pain, and fever, making this compound effective in various conditions, including rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .

- Downstream effects include decreased vasodilation, reduced pain signaling, and diminished inflammatory responses .

- Its main metabolites are formed through these reactions, contributing to its overall pharmacokinetic profile .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

O-Desmethyl Indomethacin-d4 interacts with various enzymes and proteins in the body. It is primarily metabolized through direct acylglucuronidation by UGT2B7 and UGT1A93 and cytochrome P450 2C9-mediated O-demethylation . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound can have diverse effects on cellular processes. For instance, it has been suggested that Indomethacin, the parent compound, can induce heterogeneity in lipid membranes, potentially influencing cell signaling events

Molecular Mechanism

It is known that Indomethacin, the parent compound, exerts its effects by inhibiting the synthesis of prostaglandins, which mediate inflammatory reactions in the body . This compound, being a metabolite of Indomethacin, may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that Indomethacin undergoes extensive biodegradation via O-demethylation . This suggests that the effects of this compound may change over time due to metabolic processes.

Dosage Effects in Animal Models

It is known that the parent compound, Indomethacin, has a potent anti-inflammatory effect in both in vitro and in vivo models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized via O-demethylation, N-deacylation, or both reactions . The main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides .

特性

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNWQPYFBIALN-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675811 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189916-55-9 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

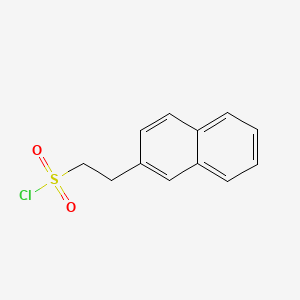

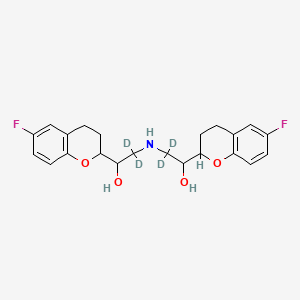

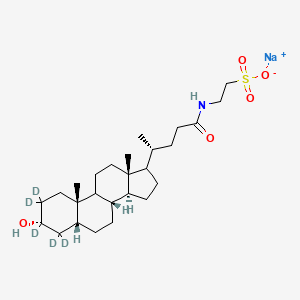

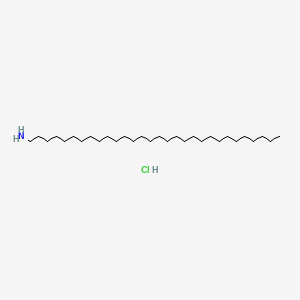

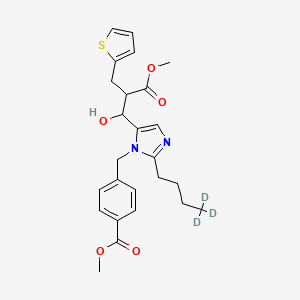

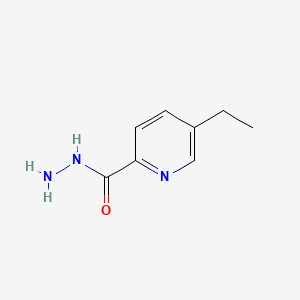

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)

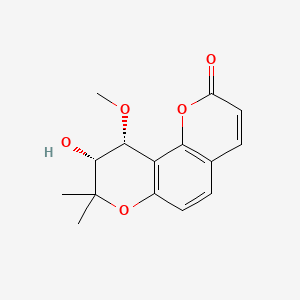

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

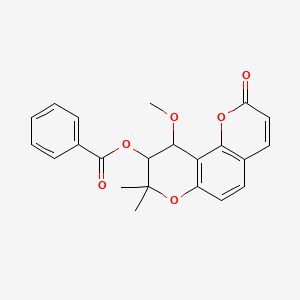

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)

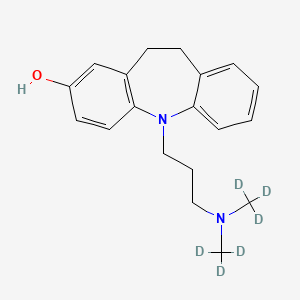

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)